molecular formula C8H4ClNO2S B8337407 4-Isothiocyanato-2-chlorobenzoic acid CAS No. 486415-44-5

4-Isothiocyanato-2-chlorobenzoic acid

Cat. No. B8337407
CAS RN: 486415-44-5
M. Wt: 213.64 g/mol
InChI Key: LCJMEPDBFOJQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isothiocyanato-2-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isothiocyanato-2-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

486415-44-5

Product Name

4-Isothiocyanato-2-chlorobenzoic acid

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

2-chloro-4-isothiocyanatobenzoic acid

InChI

InChI=1S/C8H4ClNO2S/c9-7-3-5(10-4-13)1-2-6(7)8(11)12/h1-3H,(H,11,12)

InChI Key

LCJMEPDBFOJQIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 4-amino-2-chlorobenzoic acid (0.26 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24.5 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and stirred. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, water (4 mL) and sodium hydrogencarbonate (0.14 g, 1.7 mmol) were added, and the insoluble matter was removed by filtration. To the filtrate, 1M hydrochloric acid (1.5 mL) and water (2.0 mL) were added, and the precipitated solid was collected by filtration. To this solid, ethyl acetate (6 mL), water (2.0 mL) and sodium hydrogencarbonate (25 mg, 1.7 mmol) were added, and the organic layer was concentrated under reduced pressure to dryness to obtain 4-isothiocyanato-2-chlorobenzoic acid as a white solid (0.20 g, yield: 62%, HPLC purity: 91%, HPLC retention time: 3.9 min). LC-MS ES-212, 214 (retention time: 4.2 min, condition 1).
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0.26 mL
Type
reactant
Reaction Step Five
Quantity
0.26 g
Type
reactant
Reaction Step Five
Quantity
0.51 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
reactant
Reaction Step Six
Quantity
38 mg
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A methylene chloride solution (235 mL) of triethylamine (30.6 mL, 219.5 mmol) and thiocarbonyldiimidazole (23.01 g, 129.14 mmol) was dropped to a methylene chloride solution (130 mL) of 4-amino-2-chlorobenzoic acid (18.84 g, 109.82 mmol) under cooling with ice, followed by stirring for one hour while an internal temperature of at most 10° C. was maintained. 4M hydrochloric acid (120 mL, 480 mmol) was dropped so that the internal temperature became at most 10° C., followed by stirring under cooling with ice for one hour. Water (10 mL) was added, and the formed pink solid was collected by filtration, washed with water (100 mL) five times and dried under reduced pressure to obtain 4-isothiocyanato-2-chlorobenzoic acid as a colorless solid (21.36 g, yield: 91%, HPLC purity: 98.2%).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
23.01 g
Type
reactant
Reaction Step Three
Quantity
18.84 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Three

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